![molecular formula C20H32N2O6 B4077131 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4077131.png)
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, which is a common motif in medicinal chemistry, and an oxalic acid moiety, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of 2-methyl-5-propan-2-ylphenol with an appropriate ethylene oxide derivative to form the intermediate 2-(2-Methyl-5-propan-2-ylphenoxy)ethanol.
Etherification: The intermediate is then subjected to etherification with another ethylene oxide derivative to yield 2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethanol.
Piperazine Formation: The final step involves the reaction of the etherified intermediate with piperazine under controlled conditions to form 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine.
Oxalic Acid Addition: The compound is then treated with oxalic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. The oxalic acid moiety can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethanol: Lacks the piperazine ring and oxalic acid moiety.
Uniqueness
1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is unique due to the combination of the piperazine ring and oxalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.C2H2O4/c1-15(2)17-5-4-16(3)18(14-17)22-13-12-21-11-10-20-8-6-19-7-9-20;3-1(4)2(5)6/h4-5,14-15,19H,6-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVMTLDFDLQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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